molecular formula C11H14N6 B129549 Sardomozide CAS No. 149400-88-4

Sardomozide

Cat. No. B129549
M. Wt: 230.27 g/mol
InChI Key: CYPGNVSXMAUSJY-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sardomozide, also known as SAM486A or CGP48664, is a derivative of methylglyoxal-bis(guanylhydrazone) (MGBG) with potential antineoplastic and antiviral properties . It selectively binds to and inhibits S-adenosylmethionine decarboxylase (SAMDC), an enzyme essential for the biosynthesis of polyamines .


Molecular Structure Analysis

The molecular formula of Sardomozide is C11H14N6 . Its molecular weight is 230.27 g/mol . The InChI of Sardomozide is InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+ .


Chemical Reactions Analysis

Sardomozide is an inhibitor of S-adenosylmethionine decarboxylase (SAMDC) with an IC50 of 5 nM . Following treatment for 48 h with 3 μM Sardomozide, intracellular SAMDC activity is reduced to 10% of control .


Physical And Chemical Properties Analysis

Sardomozide has a molecular weight of 230.27 g/mol and a molecular formula of C11H14N6 . The exact physical and chemical properties such as melting point, boiling point, and solubility are not detailed in the retrieved papers.

Scientific Research Applications

Antineoplastic and Antiviral Properties

Sardomozide, a methylglyoxal-bis(guanylhydrazone) (MGBG) derivative, has been identified for its potential antineoplastic and antiviral properties. It selectively binds to and inhibits S-adenosylmethionine decarboxylase (SAMDC), an enzyme crucial for the biosynthesis of polyamines such as spermine and spermidine. These polyamines are essential for various cellular processes including cell division, differentiation, and membrane function. By inhibiting SAMDC, sardomozide effectively reduces intracellular polyamine concentration, thereby interfering with cell growth and differentiation. Additionally, sardomozide exhibits an anti-HIV effect by suppressing the expression of eukaryotic translation initiation factor 5A (eIF-5A), which is essential for retroviral replication. This dual action makes it a candidate for further research in cancer and HIV treatment modalities (Qeios, 2020).

Safety And Hazards

Sardomozide is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes .

properties

IUPAC Name

(1E)-1-(diaminomethylidenehydrazinylidene)-2,3-dihydroindene-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c12-10(13)8-3-1-2-7-6(8)4-5-9(7)16-17-11(14)15/h1-3H,4-5H2,(H3,12,13)(H4,14,15,17)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPGNVSXMAUSJY-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NN=C(N)N)C2=C1C(=CC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\N=C(N)N)/C2=C1C(=CC=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sardomozide

CAS RN

149400-88-4
Record name Sardomozide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149400884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SARDOMOZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEB05S0B9I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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